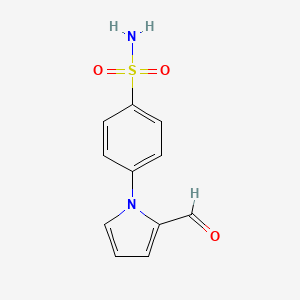

4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide

説明

特性

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIUQFSIKLMRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328150 | |

| Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72751-82-7 | |

| Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 2-formylpyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

化学反応の分析

Types of Reactions

4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(2-Carboxy-1h-pyrrol-1-yl)benzenesulfonamide.

Reduction: 4-(2-Hydroxymethyl-1h-pyrrol-1-yl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The sulfonamide group can also interact with protein active sites, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid

- 4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile

- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

Uniqueness

4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide is unique due to the combination of its formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

生物活性

4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrole ring and a benzenesulfonamide moiety. Its molecular formula contributes to its reactivity and potential biological activity, particularly due to the presence of both carbonyl and sulfonamide functional groups.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has been evaluated against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.

- IC50 Values : Some derivatives have shown low IC50 values, indicating potent activity. For instance, certain derivatives demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

The proposed mechanism of action involves the induction of apoptosis in cancer cells. This was evidenced by the presence of typical apoptosis markers such as cleaved poly(ADP-ribose) polymerase and cleaved caspase-3 in treated cells. Additionally, interaction studies using molecular docking have suggested binding affinities with various biological targets, which is crucial for understanding how structural modifications can enhance biological efficacy .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in all tested lines, with MCF-7 cells showing the highest sensitivity. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding interactions between this compound and key enzymes involved in cancer progression. The analysis revealed strong binding affinities to carbonic anhydrase isoforms, which play a role in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(1H-Pyrrol-1-yl)benzenesulfonamide | Pyrrole ring + benzenesulfonamide | Exhibits strong antibacterial activity |

| 4-Amino-N-(aryl/heteroaryl)benzenesulfonamides | Amino group + benzenesulfonamide | Known for anticancer properties |

| 4-(5-Chloro-pyrazol-1-yl)benzenesulfonamide | Pyrazole ring + benzenesulfonamide | Potential use in treating parasitic infections |

The uniqueness of this compound lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of benzenesulfonamide followed by formylation and coupling with a pyrrole derivative. A common approach includes:

- Step 1 : Sulfonylation of benzene derivatives to introduce the sulfonamide group.

- Step 2 : Formylation of the pyrrole ring using Vilsmeier-Haack or other formylation reagents.

- Step 3 : Coupling the formylated pyrrole to the sulfonamide scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling. Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound is limited, analogous benzenesulfonamides require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use of fume hoods to avoid inhalation.

- Storage : In airtight containers away from light and moisture. Refer to standardized guidelines (e.g., GB/T 16483) for hazard mitigation .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in XRD data (e.g., twinning, disorder) require:

- Refinement Tools : SHELXL’s TWIN/BASF commands to model twinned crystals .

- Validation Metrics : Check R-factors, residual electron density, and Hirshfeld surfaces.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide) to identify systematic errors .

Q. What computational methods predict the compound’s biological activity?

- Molecular Docking : Screens interactions with target enzymes (e.g., carbonic anhydrase IX) using AutoDock or Schrödinger .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Pharmacophore Modeling : Identifies key functional groups (e.g., sulfonamide, formyl) for inhibitor design .

Q. How does the formyl group influence chemical reactivity?

The formyl group enhances electrophilicity, enabling:

- Schiff Base Formation : Reacts with amines to form imine derivatives (e.g., 4-((2-hydroxynaphthalen-1-ylmethylene)amino)-N-(pyridin-2-yl)benzenesulfonamide) for metal coordination studies .

- Nucleophilic Additions : Participates in Grignard or hydrazine reactions, expanding structural diversity .

Q. What strategies improve synthetic yield in multi-step reactions?

- Catalytic Optimization : Use Pd catalysts for coupling steps (e.g., Suzuki-Miyaura).

- Temperature Control : Low temperatures reduce side reactions during formylation.

- In Situ Monitoring : TLC or HPLC tracks intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。